(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
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Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, bromination, and subsequent functionalization with piperazine derivatives . Common reagents used in these reactions include hydrazine, bromine, and various alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential anti-inflammatory, anti-cancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the design of novel catalysts for chemical reactions .
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
1-Ethyl-5-methyl-1H-pyrazole: Another pyrazole derivative with distinct properties.
Uniqueness
What sets (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its complex structure, which allows for multiple functionalizations and interactions with various biological targets. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C17H25BrN6O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H25BrN6O/c1-5-24-13(3)14(10-19-24)11-22-6-8-23(9-7-22)17(25)16-15(18)12(2)20-21(16)4/h10H,5-9,11H2,1-4H3 |
InChI Key |
KBIQCKCZNBKUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Br)C |
Origin of Product |
United States |
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